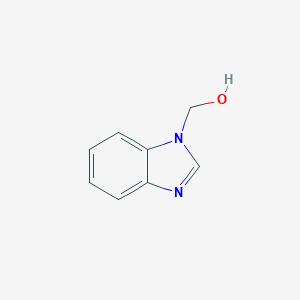

1H-Benzimidazole-1-methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

benzimidazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRZZKSGBFRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173214 | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19541-99-2 | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019541992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-1,3-benzodiazol-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JT9V2QSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of 1H-Benzimidazole-1-methanol

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of 1H-Benzimidazole-1-methanol (C8H8N2O). Catering to researchers, scientists, and professionals in drug development, this document synthesizes foundational synthetic principles with advanced spectroscopic and crystallographic data. We delve into the causal relationships behind experimental design, ensuring a robust and self-validating approach to confirming the molecular architecture of this important heterocyclic compound. Through detailed protocols, data analysis, and visual workflows, this guide serves as a definitive resource for understanding the structural identity of this compound.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The fusion of a benzene ring with an imidazole ring creates a unique bicyclic system that can interact with various biological targets. This compound, a simple yet illustrative example, serves as a valuable model for understanding the fundamental structural characteristics of N-substituted benzimidazoles. Its elucidation is paramount for the rational design of more complex, biologically active analogues. This guide will walk through the logical progression of synthesis and characterization that definitively establishes its structure.

Synthesis of this compound: A Foundational Approach

The most direct and common synthesis of this compound involves the reaction of benzimidazole with formaldehyde.[5][6][7] This reaction is a classic example of an N-alkylation, specifically a hydroxymethylation, at one of the nitrogen atoms of the imidazole ring.

Reaction Mechanism and Rationale

The lone pair of electrons on the secondary amine nitrogen of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent proton transfer results in the formation of the N-hydroxymethyl derivative. The choice of reactants is guided by their ready availability and the straightforward nature of the reaction, which often proceeds under mild conditions.[6]

Experimental Protocol: Synthesis of this compound

-

Materials: Benzimidazole, paraformaldehyde (or aqueous formaldehyde), and a suitable solvent such as 1,4-dioxane or ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve benzimidazole in the chosen solvent.

-

Add paraformaldehyde to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a designated period (typically several hours).[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and isopropanol, to yield crystalline this compound.[9]

-

An alternative reported synthesis involves the decomposition of 6H,13H-5:12,7:14-dimethanedibenzo[d,i][5][10][11][12]tetraazecine (DMDBTA) in the presence of p-nitrophenol.[9]

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic analysis is the cornerstone of structural elucidation for newly synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular connectivity and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

Aromatic Region (δ 7.2-8.3 ppm): The four protons on the benzene ring of the benzimidazole moiety typically appear as a complex multiplet pattern in this region.[9][13]

-

Methylene Protons (δ ~5.6-6.8 ppm): The two protons of the -CH₂- group are deshielded by the adjacent nitrogen and oxygen atoms, resulting in a singlet in the downfield region.[9]

-

Hydroxyl Proton (δ variable): The chemical shift of the -OH proton is variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet and can exchange with deuterium in D₂O.[14]

-

Imine Proton (δ ~8.3 ppm): A singlet corresponding to the C2-H proton of the imidazole ring is also observed.[9]

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons (δ ~111-145 ppm): The carbon atoms of the benzimidazole ring resonate in this region.[9]

-

Methylene Carbon (δ ~68 ppm): The carbon of the -CH₂- group appears at a characteristic chemical shift due to the influence of the attached nitrogen and oxygen atoms.[9]

Table 1: Summary of NMR Data for this compound [9]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 5.60 | Singlet | -CH₂- |

| ¹H | 6.78 | Singlet | -OH |

| ¹H | 7.23 - 7.66 | Multiplet | Aromatic Protons (Benzene Ring) |

| ¹H | 8.28 | Singlet | Imine Proton (C2-H) |

| ¹³C | 67.8 | - | -CH₂- |

| ¹³C | 111.4 | - | Aromatic Carbon |

| ¹³C | 119.8 | - | Aromatic Carbon |

| ¹³C | 122.3 | - | Aromatic Carbon |

| ¹³C | 122.9 | - | Aromatic Carbon |

| ¹³C | 133.7 | - | Aromatic Carbon |

| ¹³C | 144.1 | - | Aromatic Carbon |

| ¹³C | 144.8 | - | Aromatic Carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.[14]

-

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring.

-

C-H Aliphatic Stretch: Bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching of the methylene group.[14]

-

C=N and C=C Stretching: Strong absorptions in the 1450-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the benzimidazole ring system.[12]

-

C-O Stretch: A distinct band around 1050-1150 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3600 (broad) | O-H Stretch (Alcohol) |

| > 3000 | C-H Aromatic Stretch |

| 2850-3000 | C-H Aliphatic Stretch (-CH₂-) |

| 1450-1650 | C=N and C=C Aromatic Ring Stretching |

| 1050-1150 | C-O Stretch (Primary Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈N₂O), the expected molecular weight is approximately 148.16 g/mol .[11] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 148. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, mass = 31) to give a fragment at m/z 117, corresponding to the stable benzimidazole cation.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction provides unambiguous proof of its atomic connectivity and three-dimensional arrangement in the solid state.

The crystal structure of this compound has been determined and reported.[9][10] The analysis confirms the presence of the benzimidazole ring system with the hydroxymethyl group attached to one of the nitrogen atoms.

Key Crystallographic Findings

-

Molecular Geometry: The benzimidazole ring is essentially planar.[9] The bond lengths and angles within the molecule are consistent with those of other reported benzimidazole derivatives.[9]

-

Intermolecular Interactions: In the crystal lattice, molecules of this compound are linked by intermolecular O-H···N hydrogen bonds, forming zigzag chains.[9][10] These chains are further organized into sheets through weaker C-H···O interactions.[9][10] This hydrogen bonding network is a critical feature influencing the compound's physical properties, such as its melting point and solubility.

Table 3: Selected Crystallographic Data for this compound [9]

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3181 (10) |

| b (Å) | 4.2677 (3) |

| c (Å) | 12.4795 (10) |

| β (°) | 95.143 (6) |

| Volume (ų) | 706.45 (9) |

| Z | 4 |

Visualizing the Workflow and Structure

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Synthesis and Characterization Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. impactfactor.org [impactfactor.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C8H8N2O | CID 146489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Introduction: The Benzimidazole Scaffold and the Significance of N-Hydroxymethylation

An In-Depth Technical Guide to 1H-Benzimidazole-1-methanol CAS Number: 19541-99-2

The benzimidazole heterocycle, formed by the fusion of benzene and imidazole rings, represents a cornerstone pharmacophore in modern medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a vast array of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[3][4] This versatility has led to numerous FDA-approved drugs for a variety of therapeutic areas.[5]

This guide focuses on a specific, synthetically crucial derivative: This compound (also known as N-Hydroxymethylbenzimidazole). The introduction of the N-hydroxymethyl group (-CH₂OH) at the N-1 position serves two primary purposes for the medicinal chemist. Firstly, it acts as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse compound libraries. Secondly, this functional group can modulate the physicochemical properties of the parent benzimidazole, potentially enhancing solubility or altering its metabolic profile. Understanding the synthesis, properties, and biological context of this core intermediate is therefore fundamental for researchers and drug development professionals working with this potent class of molecules.

Physicochemical and Structural Characterization

The precise characterization of this compound is foundational to its application in research and development. The compound is a stable, crystalline solid at room temperature. Key identifying information and properties are summarized in the tables below.

Core Compound Properties

| Property | Value | Source(s) |

| CAS Number | 19541-99-2 | [6] |

| Molecular Formula | C₈H₈N₂O | [6] |

| Molecular Weight | 148.16 g/mol | [6] |

| IUPAC Name | (1H-Benzimidazol-1-yl)methanol | [6] |

| Melting Point | 407 K (134 °C) | [7][8] |

| Solubility | Soluble in methanol. Generally higher solubility in polar solvents. | [5], [9] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis confirms the chemical structure of the compound. The following data, derived from authoritative sources, are critical for quality control and reaction monitoring.

| Spectrum Type | Key Chemical Shifts (δ in ppm) | Source |

| ¹H NMR (400 MHz, CDCl₃) | 8.28, 7.66, 7.29, 7.23, 6.78, 5.60 | [7][8] |

| ¹³C NMR (100 MHz, CDCl₃) | 144.8, 144.1, 133.7, 122.9, 122.3, 119.8, 111.4, 67.8 | [7][8] |

Synthesis and Mechanistic Insight

The primary and most direct route to this compound is the N-hydroxymethylation of the benzimidazole core using formaldehyde. However, detailed experimental procedures in the literature are often embedded within broader synthetic campaigns. A validated alternative route, providing a well-characterized product, involves the controlled decomposition of a larger benzoaminal precursor, as detailed by Rivera et al. (2012). This method yields high-quality crystalline material suitable for X-ray crystallography and further synthetic use.[7][8]

Experimental Protocol: Synthesis from a Benzoaminal Precursor

This protocol is adapted from the work of Rivera et al. and provides a reliable method for obtaining crystalline this compound.[7][8] The causality of this reaction lies in the acid-catalyzed decomposition of the complex tetraazecine starting material, which fragments under heat to yield the more stable N-hydroxymethylated benzimidazole product.

Materials:

-

6H,13H-5:12,7:14-dimethanedibenzo[d,i][3][5][10][11]tetraazecine (DMDBTA)

-

p-Nitrophenol (as catalyst)

-

Propan-2-ol (solvent)

-

Water

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a water-cooled condenser, combine DMDBTA (0.25 mmol) and p-nitrophenol (0.5 mmol) in 15 mL of propan-2-ol.

-

Heating: Heat the reaction mixture to 347 K (74 °C) for 3 hours. During this time, a white precipitate will form.

-

Isolation of Mother Liquor: After the 3-hour heating period, cool the mixture and filter off the white precipitate. The desired product is in the mother liquor.

-

Concentration: Concentrate the mother liquor using a rotary evaporator. This will yield an oil accompanied by some residual precipitate.

-

Purification: Filter the oil/precipitate mixture to remove the solids. The remaining filtrate contains the crude product.

-

Crystallization: The final product, this compound, can be crystallized by slow evaporation from a water/propan-2-ol solution at room temperature over several days to yield single crystals suitable for X-ray analysis.

Synthesis Workflow Diagram

Caption: Benzimidazole derivatives inhibiting the PI3K/Akt pathway.

Conclusion

This compound, CAS 19541-99-2, is more than a simple chemical entity; it is a strategic starting material and a gateway to the vast therapeutic potential of the benzimidazole scaffold. Its well-defined physicochemical properties and established synthetic routes provide a solid foundation for the rational design and development of novel drug candidates. By leveraging this versatile intermediate, researchers can continue to explore and exploit the privileged structure of benzimidazoles, targeting critical disease pathways in oncology, infectious disease, and beyond. This guide serves as a comprehensive technical resource to support and accelerate these vital research and development endeavors.

References

- Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o615. [Link]

- Solubility of Things. 1H-benzimidazol-2-yl(phenyl)methanol. Solubility of Things. [Link]

- Song, D., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cellular and Molecular Medicine. [Link]

- Wang, L., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 95, 129469. [Link]

- Pae, A. N., et al. (2005). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 79(20), 13057-13066. [Link]

- Refaat, H. M., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(8), 3374-3382. [Link]

- El-Sayed, M. A. A., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Medicinal Chemistry, 14(1), 115-136. [Link]

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1574-1583. [Link]

- El-Sayed, M. A. A., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Publishing. [Link]

- Abdel-Aziz, A. A., et al. (2015). New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities. Archiv der Pharmazie, 348(5), 329-340. [Link]

- Luo, Q., et al. (2017). Oxidant-free Synthesis of Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. Dalton Transactions. [Link]

- Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E. [Link]

- PubChem. This compound.

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]

- Organic Syntheses. Benzimidazole. Organic Syntheses. [Link]

- Gonzalez, E., et al. (1983). Formaldehyde: a reagent for the simultaneous protection of nucleophilic centers and the activation and stabilization of alternative locations to electrophilic attack. I. A new synthetic method for the 2-substitution of N-unsubstituted benzimidazoles. The Journal of Organic Chemistry, 48(21), 3743–3746. [Link]

- Gallo, G. G., et al. (1964). Imidazole-formaldehyde reaction. Formation of 1-imidazolemethanol. The Journal of Organic Chemistry, 29(4), 862–865. [Link]

- Afsah, E. M., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1265, 133423. [Link]

- Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol.

- ResearchGate. Procedure for 1,3-N-methylation of benzimidazole synthesis.

- PubChem. Benzimidazole.

- Katritzky, A. R., et al. (1995). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 2271-2278. [Link]

- Domínguez, Z., et al. (2001). Solubility of Imidazoles in Alcohols.

Sources

- 1. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Benzimidazole-2-methanol CAS#: 4856-97-7 [m.chemicalbook.com]

- 6. This compound | C8H8N2O | CID 146489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rsc.org [rsc.org]

- 11. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-1-methanol: Principles, Protocol, and Practical Considerations

Foreword: The Benzimidazole Scaffold as a Privileged Core in Medicinal Chemistry

The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, is a cornerstone in modern medicinal chemistry.[1][2][3] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a multitude of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding.[4] This inherent bioactivity has led to the development of a wide array of drugs with diverse therapeutic applications, including proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and anticancer agents.[3][5] The N-substituted derivative, 1H-Benzimidazole-1-methanol, serves as a key synthetic intermediate, providing a reactive "handle" for further molecular elaboration, making its efficient and reliable synthesis a topic of significant interest to researchers in drug development. This guide provides a detailed exploration of its synthesis, grounded in mechanistic understanding and practical laboratory experience.

Core Synthetic Strategy: The N-Hydroxymethylation of Benzimidazole

The most direct and widely employed method for the synthesis of this compound is the N-hydroxymethylation of the benzimidazole core. This reaction involves the addition of a hydroxymethyl group (-CH₂OH) to one of the nitrogen atoms of the imidazole ring. The primary reagent for this transformation is formaldehyde (HCHO), typically used as an aqueous solution (formalin).

The reaction is conceptually straightforward: the secondary amine-like nitrogen (N-H) of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is a classic example of nucleophilic addition to a carbonyl group.

Mechanistic Insights: A Step-by-Step Analysis

The reaction proceeds through a well-understood mechanism that can be broken down into two key stages: nucleophilic attack and proton transfer. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The lone pair of electrons on the N1 nitrogen atom of the benzimidazole ring initiates a nucleophilic attack on the electron-deficient carbonyl carbon of formaldehyde. This forms a transient, zwitterionic intermediate where the nitrogen bears a positive charge and the oxygen a negative charge.

-

Proton Transfer: The negatively charged oxygen atom of the intermediate is a strong base and readily abstracts the proton from the now positively charged nitrogen atom. This intramolecular proton transfer neutralizes the charges, resulting in the final, stable this compound product.

The following diagram illustrates this fundamental mechanistic pathway.

Caption: Reaction mechanism of N-hydroxymethylation.

Note on Diagram Rendering: The above DOT script is a conceptual representation. A chemical drawing program would be used to generate the precise structural images for the intermediate.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Hazard |

| Benzimidazole | C₇H₆N₂ | 118.14 | 51-17-2 | Harmful if swallowed |

| Formaldehyde Solution | CH₂O | 30.03 | 50-00-0 | Toxic, Carcinogen |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | N/A |

Safety First: This procedure must be conducted in a well-ventilated fume hood. Formaldehyde is a known carcinogen and respiratory sensitizer. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzimidazole (5.91 g, 50 mmol).

-

Add deionized water (20 mL) to the flask. The benzimidazole will not fully dissolve, forming a slurry.

-

Add aqueous formaldehyde solution (37% w/w, 4.5 mL, ~60 mmol, 1.2 equivalents) to the slurry at room temperature. The slight excess of formaldehyde ensures the complete consumption of the starting benzimidazole.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature.

-

The reaction is typically complete within 2-4 hours. The solid benzimidazole will gradually dissolve as it reacts to form the more water-soluble product.

-

-

Monitoring the Reaction:

-

Progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

TLC System: Ethyl acetate/hexane (e.g., 7:3 v/v).

-

Procedure: Withdraw a small aliquot of the reaction mixture, dissolve it in a few drops of methanol, and spot it on a silica gel TLC plate. The product (this compound) is more polar than the starting material (benzimidazole) and will have a lower Rf value. The reaction is complete when the benzimidazole spot is no longer visible.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to encourage precipitation of the product if it has not already begun to crystallize.

-

If a significant amount of solid has formed, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 10 mL).

-

If little to no solid precipitates, transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). The use of a polar organic solvent is necessary to efficiently extract the hydroxyl-containing product from the aqueous phase.[7]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate. The drying agent removes residual water, which is critical before solvent evaporation.

-

Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude product as a white or off-white solid.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Purification and Characterization

Achieving high purity is essential for subsequent applications.[8] The crude product can be purified effectively by recrystallization or column chromatography.

Purification Protocol: Recrystallization

-

Rationale: This method is preferred for its simplicity and efficiency when dealing with crystalline solids and thermally stable compounds. It relies on the difference in solubility of the product and impurities in a hot versus a cold solvent.

-

Solvent System: A mixture of water and a water-miscible organic solvent like isopropanol or ethanol is often effective.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of hot solvent (e.g., water/propan-2-ol mixture).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization Data

The identity and purity of the synthesized this compound must be confirmed by analytical methods. The data below, compiled from authoritative sources, serves as a benchmark for validation.[9][10]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[11] |

| Molar Mass | 148.16 g/mol | PubChem[11] |

| Appearance | White crystalline solid | - |

| Melting Point | 407 K (134 °C) | Rivera et al. (2012)[9] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.28 (s, 1H), 7.66 (m, 1H), 7.29 (m, 2H), 7.23 (m, 1H), 6.78 (t, 1H), 5.60 (s, 2H) | Rivera et al. (2012)[9] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 144.8, 144.1, 133.7, 122.9, 122.3, 119.8, 111.4, 67.8 | Rivera et al. (2012)[9] |

An Alternative, Specialized Synthetic Route

While N-hydroxymethylation is the most common method, it is worth noting that this compound has also been synthesized via the decomposition of 6H,13H-5:12,7:14-dimethanedibenzo[d,i][8][9][12][13]tetraazecine (DMDBTA) in the presence of p-nitrophenol in propan-2-ol at elevated temperatures (347 K).[9][10] This route is less direct and starts from a more complex, pre-synthesized benzoaminal. It is generally considered a specialized procedure rather than a standard preparative method for this specific compound.

Conclusion

The synthesis of this compound via the N-hydroxymethylation of benzimidazole is a robust and efficient transformation that provides access to a valuable building block for drug discovery and chemical synthesis. A thorough understanding of the underlying nucleophilic addition mechanism allows for rational optimization of the reaction. By following the detailed experimental and purification protocols outlined in this guide, researchers can reliably produce high-purity material, validated against established characterization data. The principles discussed herein—from mechanistic analysis to meticulous purification—represent the core tenets of sound synthetic chemistry practice.

References

- Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(4), o615. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Rivera, A., Maldonado, M., et al. (2012). (1H-Benzimidazol-1-yl)methanol. ResearchGate.

- ACS Publications. (n.d.). Formaldehyde: a reagent for the simultaneous protection of nucleophilic centers...

- Abdelgawad, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies... Semantic Scholar.

- Nannapaneni, D. T., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharm Chemistry.

- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents... PubMed Central.

- Al-Masoudi, N. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids... Oriental Journal of Chemistry.

- Al-Masoudi, N. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids... ResearchGate.

- Abdelgawad, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health.

- Abdelgawad, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.

- Poddar, S., et al. (2025). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate.

- NIST. (n.d.). 1H-Benzimidazole. NIST WebBook.

- YouTube. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE.

- Taylor & Francis Online. (n.d.). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity.

- Singh, G., et al. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. ResearchGate.

- Green Chemistry (RSC Publishing). (n.d.). Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles.

- PubChem. (n.d.). 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information.

- TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.

- Unnamed Author. (2025). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

- RSC Advances (RSC Publishing). (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.

- National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.

- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C8H8N2O | CID 146489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

1H-Benzimidazole-1-methanol molecular weight

An In-Depth Technical Guide to 1H-Benzimidazole-1-methanol: Properties, Synthesis, and Applications

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. This technical guide provides a comprehensive examination of this compound, a key derivative that serves as both a biologically relevant molecule and a versatile synthetic intermediate. We will delve into its fundamental physicochemical properties, established and alternative synthetic methodologies, and the analytical techniques required for its robust characterization. Furthermore, this guide explores the broader context of its applications in drug discovery, leveraging the known biological activities of the benzimidazole class to inform future research and development endeavors for professionals in the field.

Core Physicochemical & Structural Properties

This compound (also known as N-Hydroxymethylbenzimidazole) is a heterocyclic organic compound. Its structure consists of a planar benzimidazole ring system where a methanol group is attached to one of the nitrogen atoms. This N-CH₂-OH moiety is a critical feature, influencing both the molecule's chemical reactivity and its three-dimensional conformation.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[1] |

| Molecular Weight | 148.16 g/mol | PubChem[1] |

| Exact Mass | 148.0637 Da | PubChem[1] |

| IUPAC Name | (1H-benzimidazol-1-yl)methanol | PubChem[1] |

| CAS Number | 19541-99-2 | PubChem[1] |

| Melting Point | 407 K (134 °C) | ResearchGate[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| XLogP3-AA | 0.8 | PubChem[1] |

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction studies have provided definitive insights into the solid-state structure of this compound. The benzimidazole ring system is confirmed to be essentially planar.[2][3] The crystal structure reveals the presence of strong intermolecular O—H···N hydrogen bonds, which link individual molecules into zigzag chains.[2][3] This hydrogen bonding is a key factor in its crystal packing and influences its physical properties, such as its melting point and solubility.

Furthermore, analysis of bond lengths within the N1—C8—O1 moiety (N—CH₂—O) indicates the potential influence of an anomeric effect, a stereoelectronic phenomenon that can affect conformation and reactivity.[2][3] Understanding these structural details is paramount for designing molecules that may interact with specific biological targets.

Synthesis Methodologies

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry.[4][5] While various methods exist, they often involve the condensation of an o-phenylenediamine precursor with a suitable one-carbon electrophile. For this compound specifically, alternative and novel routes have been developed.

Synthesis from a Benzoaminal Precursor

An effective, documented method for preparing this compound involves the acid-catalyzed rearrangement of a larger, synthetically available benzoaminal, 6H,13H-5:12,7:14-dimethanedibenzo[d,i][1][4][6][7]tetraazecine (DMDBTA).[2][3] This approach highlights the creative use of complex starting materials to access specific derivatives.

Caption: Workflow for the synthesis of this compound from DMDBTA.

General Experimental Protocol: Synthesis from DMDBTA

This protocol is adapted from the methodology described in the literature for the synthesis of the title compound.[2][3]

Materials:

-

6H,13H-5:12,7:14-dimethanedibenzo[d,i][1][4][6][7]tetraazecine (DMDBTA)

-

p-Nitrophenol

-

Propan-2-ol

-

Standard laboratory glassware for reflux and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine DMDBTA (0.25 mmol) and p-nitrophenol (0.5 mmol) in propan-2-ol (15 ml). The causality for using p-nitrophenol is to facilitate the acid-catalyzed decomposition and rearrangement of the DMDBTA structure.

-

Heating: Heat the reaction mixture to 347 K (74 °C) and maintain at reflux for 3 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed.

-

Initial Isolation: Upon cooling, a white precipitate will form. This is a byproduct and should be removed by filtration.

-

Concentration: The remaining mother liquor is transferred to a rotary evaporator to remove the solvent, yielding an oil.

-

Purification: The crude oil is purified. The literature reports crystallization from a water:propan-2-ol solution at room temperature over several days to yield the final product.[2] This slow crystallization is a self-validating system for achieving high purity, as impurities are excluded from the growing crystal lattice.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they offer a comprehensive validation of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is critical for confirming the presence of all hydrogen atoms in their respective chemical environments. For this compound in CDCl₃, the spectrum would show characteristic peaks for the aromatic protons of the benzimidazole ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton.[2]

-

¹³C NMR Spectroscopy: This technique identifies all unique carbon environments. The spectrum for this compound shows distinct signals for the aromatic carbons and a key signal for the methylene carbon at approximately 67.8 ppm.[2]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₈H₈N₂O).

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches to observe would include a broad O-H band (around 3300-3400 cm⁻¹), aromatic C-H stretches, and C=N/C=C stretches characteristic of the benzimidazole ring.

Role in Research and Drug Development

While this compound may have its own intrinsic biological activities, its primary role in drug development is as a versatile chemical scaffold and synthetic intermediate. The benzimidazole core is a key pharmacophore in numerous FDA-approved drugs, and its derivatives exhibit a vast range of biological activities.[8][9]

A Scaffold for Chemical Libraries

The N-CH₂-OH group is a reactive handle that allows for straightforward chemical modification. Researchers can exploit this functionality to generate large libraries of novel compounds for high-throughput screening.

Caption: Role of this compound as a synthetic scaffold.

Potential Therapeutic Applications

The broader class of benzimidazole derivatives has demonstrated significant therapeutic potential in numerous areas, suggesting promising avenues for compounds derived from this compound:

-

Kinase Inhibition: Many benzimidazole-based molecules act as potent inhibitors of various protein kinases, a critical target class in oncology.[10]

-

Antiparasitic Activity: The benzimidazole structure is central to anthelmintic drugs like albendazole, which function by disrupting tubulin polymerization in parasites.[11]

-

Neuroprotection: Functionalized 1H-benzo[d]imidazoles have been developed that show protective effects in cellular models of neurodegenerative disorders, such as Batten Disease.[12]

-

Antimicrobial and Antiviral: The scaffold is also explored for its activity against various bacterial, fungal, and viral pathogens.[10]

The development of novel derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets.

Conclusion

This compound is a compound of significant interest to the scientific research community. With a molecular weight of 148.16 g/mol , its well-defined physicochemical properties and structure provide a solid foundation for its use in further research.[1] The availability of robust synthetic and analytical protocols ensures its accessibility and reliability as a research chemical. Its true value lies in its role as a key building block in medicinal chemistry, offering a gateway to new libraries of benzimidazole derivatives with the potential to address a wide range of unmet medical needs, from cancer to infectious and neurodegenerative diseases.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 146489, this compound. PubChem. [Link]

- Uyanik, C., & Güner, S. (2014). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 723-728. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22926713, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem. [Link]

- BioOrganics (n.d.). 1-Methyl-1H-benzimidazole-2-methanol. [Link]

- Rivera, A., Maldonado, M., & Dusek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o615. [Link]

- Ahmad, I., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 435. [Link]

- NIST (National Institute of Standards and Technology) (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. [Link]

- Mirgany, T. O., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 16(11), 1546. [Link]

- Rivera, A., Maldonado, M., & Dusek, M. (2012). (1H-Benzimidazol-1-yl)methanol.

- CAS Common Chemistry (n.d.). α-Methyl-1H-benzimidazole-2-methanol. [Link]

- Poddar, S., et al. (2021). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

- Abdelgawad, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]

- Protheragen (n.d.). What are the applications of Synthetic and Application of 1H-Benzimidazole-2-Methanol? [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5798, Benzimidazole. PubChem. [Link]

- Simeon, P., et al. (2022). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Chemical Neuroscience, 13(17), 2588-2602. [Link]

- Abdelgawad, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

- Abdelgawad, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [Link]

- Nikolova, Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39281-39293. [Link]

Sources

- 1. This compound | C8H8N2O | CID 146489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Benzimidazole [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 12. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzimidazole-1-methanol

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous pharmacologically active agents.[1][2][3][4][5] Its unique bicyclic aromatic structure, comprising fused benzene and imidazole rings, allows for diverse interactions with biological macromolecules.[1][4] This guide provides a comprehensive technical overview of a specific derivative, 1H-Benzimidazole-1-methanol (also known as N-Hydroxymethylbenzimidazole), a molecule of interest due to its potential role as a reactive intermediate and its relationship to the broader class of N-substituted benzimidazoles.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the physical and chemical properties of this compound. Where experimental data for the title compound is unavailable, information from closely related analogues is presented to provide a contextual understanding, with all such instances clearly noted.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, formulation, and reactivity. The available experimental and computed data are summarized below.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| IUPAC Name | (1H-Benzimidazol-1-yl)methanol | [4] |

| CAS Number | 19541-99-2 | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)N(C=N2)CO | [4] |

Physical Properties

| Property | Value | Notes | Source |

| Melting Point | 407 K (134 °C) | Experimental value from a single crystal X-ray crystallography study. | [6][7] |

| Boiling Point | Data not available | No experimental or reliable predicted boiling point is available in the reviewed literature. Benzimidazole itself has a high boiling point of over 360 °C.[2][8] | |

| Appearance | Crystalline solid | Inferred from synthesis descriptions and physical data of related compounds. | [6] |

| Solubility | Data not available | Quantitative solubility data in common solvents such as water, ethanol, and DMSO are not available. Benzimidazole is soluble in hot water and freely soluble in alcohol.[2][9] The hydroxymethyl group is expected to increase polarity and may enhance aqueous solubility compared to the parent benzimidazole. | |

| pKa (aqueous) | 5.44 | Experimental value for the conjugate acid. This indicates it is a weak base. | [10] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms.

¹H NMR (400 MHz, CDCl₃): [6][7]

-

δ 8.28 (s, 1H): This singlet corresponds to the proton at the C2 position of the benzimidazole ring (NCHN).

-

δ 7.66 (m, 1H): Aromatic proton, likely corresponding to either H4 or H7.

-

δ 7.29 (m, 1H): Aromatic proton, likely corresponding to either H4 or H7.

-

δ 7.23 (m, 2H): Overlapping signals for the two aromatic protons at the C5 and C6 positions.

-

δ 6.78 (br s, 1H): Broad singlet attributed to the hydroxyl (-OH) proton. The broadness is due to chemical exchange.

-

δ 5.60 (s, 2H): Singlet corresponding to the two protons of the methylene group (-CH₂-).

¹³C NMR (100 MHz, CDCl₃): [6][7]

-

δ 144.8, 144.1, 133.7: These signals correspond to the quaternary carbons of the benzimidazole ring system.

-

δ 122.9, 122.3, 119.8, 111.4: These resonances are assigned to the protonated aromatic carbons of the benzene ring portion.

-

δ 67.8: This upfield signal is characteristic of the methylene carbon attached to the nitrogen and oxygen atoms (-N-CH₂-O).

Infrared (IR) Spectroscopy

-

Broad band ~3400-3200 cm⁻¹: O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic benzimidazole ring.

-

~2900 cm⁻¹: C-H stretching of the methylene group.

-

~1620-1450 cm⁻¹: C=N and C=C stretching vibrations within the benzimidazole ring system.

-

~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The PubChem database indicates a GC-MS entry with a molecular ion peak (M⁺) at m/z = 148, consistent with the molecular weight of C₈H₈N₂O. A significant fragment is observed at m/z = 119, likely corresponding to the loss of the formaldehyde moiety (-CH₂O).[4]

Synthesis and Reactivity

Proposed Synthetic Protocol

While a synthesis starting from a complex precursor has been reported, a more direct and common method for preparing N-hydroxymethyl derivatives involves the reaction of the parent heterocycle with formaldehyde.[6][7] The following is a plausible protocol based on analogous reactions with amides and other heterocycles.[1]

Reaction: Benzimidazole + Formaldehyde → this compound

Materials:

-

Benzimidazole

-

Formaldehyde (37% aqueous solution)

-

A suitable solvent (e.g., water, ethanol)

-

Base catalyst (e.g., potassium carbonate) (optional)

Step-by-Step Methodology:

-

Dissolution: Dissolve benzimidazole in the chosen solvent in a round-bottom flask.

-

Reagent Addition: Add an equimolar amount of aqueous formaldehyde solution to the flask. If using a catalyst, it can be added at this stage.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the benzimidazole starting material.

-

Work-up: Upon completion, the reaction mixture may be cooled to induce precipitation of the product. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Stability and Reactivity

N-hydroxymethyl compounds, such as this compound, are known to be potentially unstable and can exist in equilibrium with the starting amine/amide and formaldehyde.[12] This reactivity is a key consideration in their handling and application.

-

Formaldehyde Release: The N-CH₂OH linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the release of formaldehyde. This makes the compound a potential formaldehyde donor.[12]

-

Electrophilicity: The hydroxymethyl group can be converted into a more reactive electrophilic species, especially after protonation or conversion to an ester. This allows it to react with nucleophiles.

-

Thermal Stability: While specific data is lacking for this compound, N-hydroxymethyl derivatives can exhibit limited thermal stability and may decompose upon significant heating, potentially releasing formaldehyde and the parent benzimidazole.[13] Forced degradation studies on similar benzimidazole structures suggest that they are susceptible to degradation under thermal, oxidative, and hydrolytic stress.[13]

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a derivative of the medicinally significant benzimidazole scaffold. This guide has consolidated the available physicochemical data, including its melting point, pKa, and detailed NMR characteristics. While a straightforward, high-yield synthesis from benzimidazole and formaldehyde is plausible, the compound's inherent instability, particularly its potential to act as a formaldehyde donor, is a critical aspect of its chemical nature. The information presented herein provides a solid foundation for researchers and professionals working with this and related N-substituted benzimidazole derivatives, highlighting both its established properties and areas where further experimental investigation is warranted.

References

- Shashidhar Bharadwaj S., Boja Poojary, Bhuvanesh Sukhlal Kalal, Madan Kumar Shankar. (n.d.). Novel Benzofused five membered nitrogen containing heterocyclic compound N-substituted2-substituted Benzimidazole: Synthesis and Molecular Docking.

- ResearchGate. (n.d.).

- PubChem. (n.d.). This compound.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PubMed Central. [Link]

- The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (n.d.). PubMed. [Link]

- Hussein, F. A. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(6), 3141–3151. [Link]

- Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615. [Link]

- PubChem. (n.d.). 1H-Benzimidazole, 1-methyl-.

- KADHIM, M. M., & AL-ADILEE, K. J. M. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131–2136. [Link]

- NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. [Link]

- Al-Khayal, K. (n.d.). 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3.

- KADHIM, M. M., & AL-ADILEE, K. J. M. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the.

- Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. Royal Society of Chemistry. [Link]

- NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. [Link]

- Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol.

- Brown, T. N., & Mora-Diez, N. (n.d.).

- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343. [Link]

- NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). Benzimidazole.

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. [Link]

- HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). [Link]

- Ovidius University Annals of Chemistry. (n.d.).

- Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]

- Semantic Scholar. (2023).

- Shehab, W. S., El-Sayed, R., Al-Ghorbani, M. H., & Al-shami, A. S. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

- CAS Common Chemistry. (n.d.). α-Methyl-1H-benzimidazole-2-methanol. [Link]

- Domańska, U., & Ksia̧żczak, A. (2002). Solubility of Imidazoles in Alcohols.

- ChemSynthesis. (n.d.). 1-benzyl-1H-benzimidazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H8N2O | CID 146489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Benzimidazole [webbook.nist.gov]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 1H-Benzimidazole-1-methanol

This guide provides a comprehensive overview of the solubility of 1H-Benzimidazole-1-methanol, a key physicochemical property for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document synthesizes the known solubility characteristics of the parent benzimidazole scaffold, outlines theoretical considerations, and provides detailed experimental protocols for its determination. This approach equips researchers with the foundational knowledge and practical methodologies to assess the solubility of this compound and its derivatives.

Introduction to this compound and its Physicochemical Profile

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering clinical development.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H8N2O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds[4][5] |

| pKa | 11.57±0.10 (Predicted for 1H-Benzimidazole-2-methanol) | [5] |

The presence of both a hydrogen-bond donor (-OH) and acceptor (imidazole nitrogens) suggests that this compound will exhibit some degree of solubility in polar solvents. However, the aromatic benzimidazole core contributes to its hydrophobicity, which can limit its aqueous solubility.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid phase and the solution. This equilibrium is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as by external factors such as temperature and pH.

Solvent-Solute Interactions

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound is expected to be higher in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.[4] Conversely, its solubility is likely to be low in non-polar solvents like hydrocarbons.[4]

pH-Dependent Solubility

The benzimidazole moiety contains both acidic and basic nitrogen atoms. The imidazole ring can be protonated in acidic conditions and deprotonated in strongly basic conditions. This ionization significantly impacts the molecule's overall charge and, consequently, its interaction with polar solvents like water. The solubility of benzimidazoles is therefore expected to be pH-dependent.[4] For ionizable compounds, the Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized forms at a given pH, which in turn influences solubility.

Temperature Effects

Generally, the solubility of solid compounds increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. The relationship between temperature and solubility can be described by the van't Hoff equation.

Experimental Determination of Solubility

Given the limited published data for this compound, experimental determination of its solubility is crucial. The following are standard, validated protocols used in the pharmaceutical industry.

Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and widely accepted method.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate buffer, organic solvents) in a sealed, screw-capped vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Quantification: A pre-validated calibration curve of the compound in the same solvent system is used to determine the concentration, which represents the equilibrium solubility.

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration can be a rapid and efficient method to determine the intrinsic solubility (solubility of the un-ionized form) and the pKa.

Protocol:

-

Sample Preparation: A known amount of the compound is dissolved in a mixture of an organic co-solvent and water.

-

Titration: The solution is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: The point at which the compound begins to precipitate is detected by a change in the titration curve. The pKa and the solubility of the ionized and un-ionized forms can be calculated from the titration data.

Diagram of the Potentiometric Titration Logic:

Caption: Logical flow of solubility determination by potentiometric titration.

Factors Influencing the Solubility of Benzimidazoles

Based on studies of benzimidazole and its derivatives, the following factors are critical in determining the solubility of this compound.

Solvent Polarity

The solubility of benzimidazoles is generally higher in polar solvents and lower in non-polar solvents.[4] For instance, benzimidazole itself is freely soluble in alcohol but sparingly soluble in ether and practically insoluble in benzene and petroleum ether.[6] It is expected that this compound will follow a similar trend, with good solubility in alcohols like methanol and ethanol.[5]

Temperature

As with most solid organic compounds, the solubility of benzimidazoles increases with increasing temperature.[4] Experimental data for various benzimidazole derivatives in different solvents consistently show a positive correlation between temperature and solubility.

pH

The pH of the aqueous medium has a significant effect on the solubility of benzimidazoles due to the presence of ionizable groups.[4] In acidic solutions, the imidazole ring can be protonated, leading to the formation of a more soluble salt. Conversely, in strongly alkaline solutions, the N-H proton can be removed, also potentially increasing solubility. The minimum solubility is typically observed around the isoelectric point of the molecule.

Crystal Polymorphism

The solid-state properties of a compound, such as its crystal form (polymorphism), can have a profound impact on its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities. It is essential to characterize the solid form of this compound being used in solubility studies, for instance, by using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Conclusion

References

- 1H-Benzimidazol-2-yl(phenyl)methanol - Solubility of Things.

- 1H-Benzimidazole-2-methanol CAS#: 4856-97-7 - ChemicalBook.

- Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH.

- Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) - Cheméo.

- (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate.

- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy15g0Ah5X6vcKQws8hqucrjR_uxl0d1e9eQmbVdpkCR77fKkO66WwalmKtN5xfo36RHw1n51vv9ireyeVzrRb5y84uDOjvNmugaQY_-cG94vFAO8jMcwm1gCYaQj0RQeNLCvMzTfuaHts675frb13KOVjfr0DPAouwKswbZeOFlHGfElkoHGcZymTkxunqETjMxqMxb49OBeVl4vTx1Q3UNYe4vYgOHqe8dROPIGss-4=

- This compound | C8H8N2O | CID 146489 - PubChem.

- Solubility of Benzimidazoles in Alcohols | Request PDF - ResearchGate.

- Modeling and simulation of Benzimidazole dissolution behavior in different monosolvents using machine learning and thermodynamic models | Request PDF - ResearchGate.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies - Semantic Scholar.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI.

- α-Methyl-1H-benzimidazole-2-methanol - CAS Common Chemistry.

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - NIH.

- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1v2Y2ByVytw2wTzML5SMjt8CjFPAEpdett5hZekkLltaV6CORm8HLDqh0JPpZ1J8Bqsc8stNSV23ULHhCpL6MMdrnLWOa5yQQurs0AWtBfvhgog1IVX9OYmtRwsEFjNXPU9x791RlL1UqrS2PIUsDQG4hir-6xKjHYA6rwYO3lMstFEebncYbOmaEfLcRgFylt0l8nGDNPO2KtGYtwYAFkl7fc12e33VDFrx-w_xqHW8=

- 20033-96-9(1H-Benzimidazole-2-methanol,5-chloro-alpha-methyl-(9CI)) Product Description - ChemicalBook.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H8N2O | CID 146489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1H-Benzimidazole-2-methanol CAS#: 4856-97-7 [m.chemicalbook.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 1H-Benzimidazole-1-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4][5] Understanding the three-dimensional architecture of these molecules is paramount for rational drug design, as solid-state conformation dictates intermolecular interactions critical for biological activity and pharmaceutical formulation. This in-depth technical guide provides a comprehensive analysis of the crystal structure of 1H-Benzimidazole-1-methanol (C₈H₈N₂O), a key derivative. We will delve into the precise molecular geometry, the intricate network of intermolecular forces that govern its crystal packing, and the experimental methodologies required to determine such structures. This document serves as a vital resource for researchers engaged in the development of novel benzimidazole-based therapeutics.

Introduction: The Significance of Benzimidazole Scaffolds